molecular formula C9H12N2 B14876235 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-pyrrolo[1,2-a]pyrazine]

2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-pyrrolo[1,2-a]pyrazine]

Cat. No.: B14876235
M. Wt: 148.20 g/mol
InChI Key: YIJBSWIAXLOIJF-UHFFFAOYSA-N
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Description

2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-pyrrolo[1,2-a]pyrazine] is a spiro compound characterized by a unique structure where a cyclopropane ring is fused to a pyrrolo[1,2-a]pyrazine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-pyrrolo[1,2-a]pyrazine] typically involves a multi-step process. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to yield N-propargylenaminones. Finally, intramolecular cyclization, often catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), produces the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-pyrrolo[1,2-a]pyrazine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the cyclopropane ring and the pyrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-pyrrolo[1,2-a]pyrazine] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-pyrrolo[1,2-a]pyrazine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione
  • 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] hydrochloride
  • Spiro[cyclopropane-1,4’(1’H)-[2,6]naphthyridin]-1’-one, 7’-chloro-2’,3’-dihydro-

Uniqueness

2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-pyrrolo[1,2-a]pyrazine] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,1'-cyclopropane]

InChI

InChI=1S/C9H12N2/c1-2-8-6-10-7-9(3-4-9)11(8)5-1/h1-2,5,10H,3-4,6-7H2

InChI Key

YIJBSWIAXLOIJF-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC3=CC=CN23

Origin of Product

United States

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